tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
Overview
Description
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl ketone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in various chemical reactions to introduce the carbamate functional group .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
- tert-Butyl (1-cyclopentyl-3-oxopropan-2-yl)carbamate
- tert-Butyl (1-cyclohexyl-3-oxopropan-2-yl)carbamate
- tert-Butyl (1-cyclopropyl-3-oxopropan-2-yl)carbamate
Uniqueness: tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is unique due to its specific cyclobutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(1-cyclobutyl-3-oxopropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h8-10H,4-7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCAPQKMCGHHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468890 | |
Record name | tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394735-19-4 | |
Record name | 1,1-Dimethylethyl N-(2-cyclobutyl-1-formylethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394735-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(2-cyclobutyl-1-formylethyl)-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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